N-cyclopentylpyrrolidine-1-carboxamide
Description
N-Cyclopentylpyrrolidine-1-carboxamide is a pyrrolidine-derived carboxamide compound characterized by a cyclopentyl substituent attached to the carboxamide nitrogen. Pyrrolidine carboxamides are a class of nitrogen-containing heterocycles widely studied for their structural versatility and applications in medicinal chemistry, catalysis, and material science.
Properties
IUPAC Name |
N-cyclopentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)11-9-5-1-2-6-9/h9H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJAPHQFJRVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylpyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions or catalytic processes that ensure high yield and purity. The use of organocatalysts, such as N-heterocyclic carbenes, can facilitate the construction of the pyrrolidine ring with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclopentylpyrrolidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between N-cyclopentylpyrrolidine-1-carboxamide and related compounds:
*Molecular weight calculated based on formula from analogous compounds.
Structural and Electronic Differences
- Substituent Effects: The cyclopentyl group in the target compound introduces a non-aromatic, alicyclic substituent, enhancing lipophilicity compared to aromatic analogs like N-(4-chlorophenyl) or N-(3-nitrophenyl) derivatives. This may improve membrane permeability in biological systems . Thioamide vs. Carboxamide: Thioamides (C=S) exhibit weaker hydrogen-bonding capacity compared to carboxamides (C=O) but are more resistant to hydrolysis. For example, N-methylpyrrolidine-1-carbothioamide forms polymeric chains via N–H⋯S bonds , whereas carboxamides typically engage in stronger N–H⋯O interactions .
Crystallographic Behavior :
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide crystallizes in an orthorhombic system (space group Pbca) with intermolecular N–H⋯O hydrogen bonds forming chains along the [100] direction .
- N-Methylpyrrolidine-1-carbothioamide features two distinct molecules in its asymmetric unit, linked via N–H⋯S and C–H⋯S interactions to form zigzag polymeric chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
